(E)-2-(4-chlorophenyl)-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]ethenesulfonamide
CAS No.: 1356781-92-4
Cat. No.: VC7616418
Molecular Formula: C17H16ClN3O2S
Molecular Weight: 361.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1356781-92-4 |
|---|---|
| Molecular Formula | C17H16ClN3O2S |
| Molecular Weight | 361.84 |
| IUPAC Name | (E)-2-(4-chlorophenyl)-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]ethenesulfonamide |
| Standard InChI | InChI=1S/C17H16ClN3O2S/c1-13-6-8-21-12-16(20-17(21)10-13)11-19-24(22,23)9-7-14-2-4-15(18)5-3-14/h2-10,12,19H,11H2,1H3/b9-7+ |
| Standard InChI Key | LWNQXIWZNKWJGE-UHFFFAOYSA-N |
| SMILES | CC1=CC2=NC(=CN2C=C1)CNS(=O)(=O)C=CC3=CC=C(C=C3)Cl |
Introduction
(E)-2-(4-chlorophenyl)-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]ethenesulfonamide is a complex organic compound belonging to the sulfonamide class, known for its diverse biological activities, including antimicrobial and anticancer properties. This compound features a unique structural configuration that includes a sulfonamide functional group and an imidazo[1,2-a]pyridine moiety, contributing to its chemical reactivity and biological activity.
Synthesis Methods
The synthesis of (E)-2-(4-chlorophenyl)-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]ethenesulfonamide involves several chemical methods that require careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Common analytical techniques used to confirm the structure and purity include nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry.
Synthesis Overview:
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Starting Materials: Typically involve derivatives of imidazo[1,2-a]pyridine.
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Reaction Conditions: Careful control of temperature, pH, and time is essential.
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Analytical Techniques: NMR and mass spectrometry are commonly used for structure confirmation.
Biological Activity and Potential Applications
Compounds within this class have shown significant bioactivity against various cancer cell lines and microbial strains, making them valuable candidates for drug development. The mechanism of action often involves interaction with biological targets, and research indicates potential applications in medicinal chemistry.
Biological Activity Highlights:
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Antimicrobial Properties: Sulfonamides are known for their antimicrobial effects.
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Anticancer Properties: Potential activity against cancer cell lines.
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Mechanism of Action: Involves interaction with specific biological targets.
Research Findings and Data
While specific data on (E)-2-(4-chlorophenyl)-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]ethenesulfonamide is limited, related compounds have demonstrated promising biological activities. For example, other sulfonamide derivatives have shown cytotoxic effects against tumor cell lines, with IC50 values indicating their potency .
Example Data Table for Related Sulfonamide Derivatives:
| Compound Series | IC50 Values (µM) | Cell Lines Tested |
|---|---|---|
| R1 = 4-trifluoromethylbenzyl | 3.6 - 11.0 | HCT-116, MCF-7, HeLa |
| R1 = 3,5-bis(trifluoromethyl)benzyl | 3.6 - 11.0 | HCT-116, MCF-7, HeLa |
| 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide | 6 - 7 | HeLa |
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